C29H27ClN2O2
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Overview
Description
The compound with the molecular formula C29H27ClN2O2 Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, a common side effect of first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine is synthesized by reacting 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like toluene . The reaction is typically carried out at temperatures between 60-75°C for 1-2 hours .
Industrial Production Methods
In industrial settings, Loratadine is produced by dissolving the starting material in toluene , followed by the addition of ethyl chloroformate . The mixture is heated and stirred, then water is added to separate the organic layer. The organic layer is washed, dried, and concentrated under reduced pressure to yield Loratadine .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various Derivatives: Formed through substitution reactions, which can have different pharmacological properties.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and drug design.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical settings to treat allergic conditions such as hay fever and chronic urticaria.
Industry: Employed in the formulation of over-the-counter allergy medications
Mechanism of Action
Loratadine works by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and rashes. The compound does not cross the blood-brain barrier significantly, which minimizes central nervous system side effects like drowsiness .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but a slightly different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine, with a similar but more potent effect.
Uniqueness
Loratadine is unique in its balance of efficacy and minimal sedative effects. Unlike first-generation antihistamines, it does not significantly cross the blood-brain barrier, making it a preferred choice for patients who need to avoid drowsiness .
Properties
Molecular Formula |
C29H27ClN2O2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27ClN2O2/c1-3-27(34)32-25-7-5-4-6-23(25)31-24-16-21(19-12-14-22(30)15-13-19)17-26(33)28(24)29(32)20-10-8-18(2)9-11-20/h4-15,21,29,31H,3,16-17H2,1-2H3 |
InChI Key |
DTWIFLYWJQWUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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